molecular formula C12H6Cl3N5O B1429278 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177416-21-5

6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Cat. No. B1429278
M. Wt: 342.6 g/mol
InChI Key: DSDBTJLBWBNNNK-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, also known as DCIP, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and is used as a reagent in organic synthesis. DCIP is a useful reagent in the synthesis of other compounds and can be used to study the properties of various molecules. It has been used to study the chemical and biological properties of molecules, as well as to study the interactions between molecules. DCIP has been used in a variety of areas, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Antibacterial Activity

6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and its derivatives have shown promising results in antibacterial applications. A study by Althagafi and Abdel‐Latif (2021) synthesized new derivatives of 6,8-dichloro-imidazo[1,2-a]pyridine, which demonstrated remarkable antibacterial activities against various model bacteria (Althagafi & Abdel‐Latif, 2021).

Antimicrobial and Antimalarial Activity

Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety. These compounds were screened for in vitro antimicrobial activity against various bacteria and also tested for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antitumor and Antioxidant Activity

Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing the imidazo[1,2-b]pyridazine-2-carboxamide and evaluated their efficiency in vitro for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Tyk2 JH2 Inhibition

Liu et al. (2019) identified imidazo[1,2-b]pyridazine derivatives as potent and selective Tyk2 JH2 inhibitors. They proved highly effective in inhibiting IFNγ production in a rat pharmacodynamics model and were fully efficacious in a rat adjuvant arthritis model (Liu et al., 2019).

Interaction with Central and Mitochondrial Benzodiazepine Receptors

Barlin, Davies, and Harrison (1997) prepared a series of imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. The imidazo[1,2-b]pyridazines were generally more selective for mitochondrial receptors (Barlin, Davies, & Harrison, 1997).

properties

IUPAC Name

6,8-dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N5O/c13-7-4-10(15)19-20-8(5-17-11(7)20)12(21)18-6-1-2-16-9(14)3-6/h1-5H,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDBTJLBWBNNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732523
Record name 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

CAS RN

1177416-21-5
Record name 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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